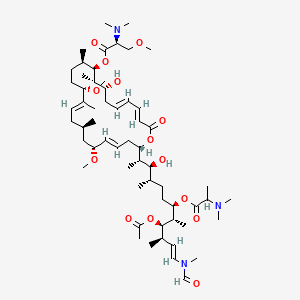
Aplyronine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aplyronine B is a cytotoxic macrolide isolated from the sea hare Aplysia kurodaiThese compounds are known for their potent antitumor activity and have been the subject of extensive chemical and biological research .
准备方法
The total synthesis of aplyronine B involves complex synthetic routes. One approach includes the use of a highly convergent aldol-based route, which significantly improves step economy compared to previous methods . The synthesis typically involves the construction of a 24-membered macrolactone and an elaborate side chain terminating in an N-vinyl-N-formamide moiety . Key steps in the synthesis include Ni/Cr-mediated coupling reactions, which have been shown to improve both yield and stereoselectivity .
化学反应分析
Aplyronine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, m-chloroperbenzoic acid (m-CPBA) for oxidation, and pivaloyl chloride (PivCl) for acylation . Major products formed from these reactions include derivatives with modified side chains and altered cytotoxicity profiles .
科学研究应用
Biochemical Properties and Mechanism of Action
Aplyronine B exhibits a unique mechanism of action by promoting protein–protein interactions (PPIs) between actin and tubulin. This interaction is crucial for its antitumor activity, as it disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound is less cytotoxic than Aplyronine A but retains significant activity against various cancer cell lines, including HeLa cells (human cervical carcinoma) .
Table 1: Cytotoxicity of this compound Compared to Other Aplyronines
| Compound | IC50 (µM) | Type of Cancer |
|---|---|---|
| Aplyronine A | <1 | Human leukemia HL60 |
| This compound | 1.1-1.9 | Human cervical carcinoma |
| Aplyronine C | 7-8 times less potent than ApA | Various cancers |
Antitumor Activity
The antitumor properties of this compound have been investigated extensively. It has been shown to induce apoptosis in cancer cells by disrupting actin filaments and inhibiting cell proliferation. The compound's ability to modulate actin dynamics makes it a candidate for targeted cancer therapies . Research indicates that modified analogues of this compound can enhance its efficacy while reducing toxicity, making it a focus for drug development .
Structural Modifications and Analogues
Recent studies have focused on synthesizing simplified analogues of this compound to improve its pharmacological properties. These analogues aim to retain the essential features responsible for cytotoxicity while enhancing synthetic accessibility . For instance, molecular modeling studies suggest that specific structural configurations are vital for binding to actin and inducing the desired biological effects .
Table 2: Summary of Structural Analogues Developed
| Analogue | Key Modifications | Cytotoxicity (IC50) |
|---|---|---|
| Simplified ApB-1 | Modified macrolactone structure | 2.5 |
| Simplified ApB-2 | Altered side-chain composition | 3.0 |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- HeLa Cell Studies : Research demonstrated that this compound effectively inhibited the growth of HeLa cells at concentrations as low as 1.1 µM, showcasing its potential as an anticancer agent .
- Molecular Interaction Studies : Investigations into the binding dynamics between this compound and actin revealed that it stabilizes actin filaments while simultaneously promoting their depolymerization under certain conditions .
- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types, warranting further exploration .
作用机制
Aplyronine B exerts its effects by inducing protein-protein interactions between actin and tubulin, two major cytoskeletal proteins. This interaction leads to the formation of a heterotrimeric complex, which inhibits tubulin polymerization and disrupts cytoskeletal dynamics . The compound binds to actin, forming a 1:1 complex, and then further interacts with tubulin to form the 1:1:1 complex . This unique mechanism of action is responsible for its potent cytotoxicity and antitumor activity.
相似化合物的比较
Aplyronine B is part of a family of cytotoxic macrolides that includes aplyronines A, C, D, E, F, G, and H. Among these, aplyronine A is the most studied and exhibits the highest cytotoxicity . Other similar compounds include reidispongiolide A, scytophycin C, and rhizopodin, which also bind to actin as their protein target . this compound is unique in its specific side chain structure and its ability to form a heterotrimeric complex with actin and tubulin .
属性
分子式 |
C59H101N3O14 |
|---|---|
分子量 |
1076.4 g/mol |
IUPAC 名称 |
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-8-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-10-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |
InChI |
InChI=1S/C59H101N3O14/c1-38-27-28-39(2)51(72-18)31-30-41(4)56(76-59(69)49(36-70-16)61(13)14)43(6)50(65)24-20-19-21-26-54(66)74-52(25-22-23-48(35-38)71-17)44(7)55(67)40(3)29-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,65,67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40+,41-,42-,43+,44-,45+,46?,48+,49+,50-,51+,52+,53-,55+,56-,57-/m1/s1 |
InChI 键 |
LBWIGLNHANBXDK-JQEXLIRHSA-N |
手性 SMILES |
C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@@H]([C@@H]1OC(=O)[C@H](COC)N(C)C)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |
规范 SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1OC(=O)C(COC)N(C)C)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















